Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-
Description
Chemical Structure and Properties Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- (CAS: 821784-03-6; IUPAC Name: 4-[5-[(1-phenylethyl)amino]pyrazin-2-yl]phenol) is a phenolic derivative featuring a pyrazine ring substituted with a 1-phenylethylamino group at position 5 and a phenol group at position 4 (Figure 1). Its molecular formula is C₁₈H₁₇N₃O, with a molecular weight of 297.35 g/mol . The compound’s InChIKey (QVAUYDSTDYCQMU-UHFFFAOYSA-N) highlights its stereochemical uniqueness.
Properties
CAS No. |
821784-03-6 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[5-(1-phenylethylamino)pyrazin-2-yl]phenol |
InChI |
InChI=1S/C18H17N3O/c1-13(14-5-3-2-4-6-14)21-18-12-19-17(11-20-18)15-7-9-16(22)10-8-15/h2-13,22H,1H3,(H,20,21) |
InChI Key |
KLTUVMBCGIOERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack . The reaction conditions often require the use of strong bases and high temperatures to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, amination, and subsequent substitution reactions. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where the phenol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted pyrazines.
Scientific Research Applications
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazinyl ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituted Pyrazine/Pyridine Derivatives
Several analogs share the pyrazine or pyridine core but differ in substituents (Table 1):
Key Observations :
Phenolic Compounds with Phenylethyl Groups
Simpler analogs lacking heterocycles include:
Key Observations :
- Complexity vs. Bioactivity: The target compound’s pyrazine moiety may offer unique binding modes compared to simpler phenylethylphenols, which rely on hydrophobic interactions for cytotoxicity .
Heterocyclic Derivatives with Diverse Cores
Compounds with benzimidazole, oxazole, or indazole cores exhibit distinct properties:
Key Observations :
- Core Flexibility : Benzimidazole/indazole cores favor planar binding to DNA/proteins, whereas pyrazine’s smaller size may limit such interactions .
Research Findings and Challenges
- Biological Activity: While 4-(1-phenylethyl)phenol derivatives show cytotoxicity , the target compound’s activity remains unstudied. Pyrazine’s nitrogen atoms may confer unique interactions with enzymes like kinases or CYP450 isoforms.
- Synthetic Challenges : Introducing the pyrazine ring requires precise control of reaction conditions (e.g., ruthenium catalysts for fluorination) .
- Stability: Pyrazines are generally stable under acidic conditions, but the phenylethylamino group may undergo oxidative metabolism, necessitating structural optimization .
Biological Activity
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- (CAS No. 821784-03-6) is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- is C16H18N4O, with a molecular weight of 286.34 g/mol. The structure features a phenolic group linked to a pyrazine ring through an ethylamino substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 821784-03-6 |
| Molecular Formula | C16H18N4O |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The phenolic structure can act as an antioxidant, while the pyrazine moiety may facilitate interactions with neurotransmitter systems.
- Antioxidant Activity : The phenolic group is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Receptor Modulation : Preliminary studies suggest that the compound may interact with adenosine receptors, potentially influencing pathways related to inflammation and pain management .
Antimicrobial Properties
Research indicates that compounds similar to Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- exhibit antimicrobial activity. For instance, phenolic compounds are known for their efficacy against various bacterial and fungal strains due to their ability to disrupt microbial cell membranes and metabolic processes .
Case Studies and Research Findings
- Study on Antioxidant Activity : A study assessed the antioxidant capacity of various phenolic compounds using the ABTS radical cation assay. Results indicated that compounds with similar structures demonstrated significant antioxidant effects, suggesting potential therapeutic applications in oxidative stress-related diseases .
- Adenosine Receptor Interaction : Research focusing on adenosine receptor ligands identified several compounds with enhanced selectivity for A2B receptors, which are implicated in asthma and diabetes management. While not directly tested on Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-, the findings suggest a potential pathway for further investigation into its pharmacological properties .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various phenolic derivatives against pathogenic bacteria. The results indicated that structurally related compounds exhibited significant inhibitory effects on bacterial growth, supporting the hypothesis that Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- may possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
